molecular formula C12H12N2O3 B1419953 1-(3,4-dimethylphenyl)-5-oxo-4H-pyrazole-4-carboxylic acid CAS No. 1204298-03-2

1-(3,4-dimethylphenyl)-5-oxo-4H-pyrazole-4-carboxylic acid

Cat. No.: B1419953
CAS No.: 1204298-03-2
M. Wt: 232.23 g/mol
InChI Key: CQRWRXHYUYNACA-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-5-oxo-4H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a 3,4-dimethylphenyl group attached to the pyrazole ring, along with a carboxylic acid and a ketone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethylphenyl)-5-oxo-4H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then oxidized to introduce the ketone functionality, followed by hydrolysis to yield the carboxylic acid group

Biological Activity

Overview

1-(3,4-Dimethylphenyl)-5-oxo-4H-pyrazole-4-carboxylic acid is a member of the pyrazole family, characterized by a five-membered heterocyclic structure containing two adjacent nitrogen atoms. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions. This process leads to the formation of the pyrazole ring, followed by oxidation to introduce the ketone functionality and hydrolysis to yield the carboxylic acid group .

Structural Formula

The molecular structure can be represented as follows:

C12H13N3O3\text{C}_{12}\text{H}_{13}\text{N}_3\text{O}_3

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It has been investigated for its potential as an enzyme inhibitor , particularly in relation to xanthine oxidoreductase (XOR), which is involved in purine metabolism and oxidative stress . The compound's structure allows it to effectively bind to active sites on enzymes, thereby inhibiting their function.

Case Studies and Research Findings

  • Inhibition of Xanthine Oxidoreductase : A study evaluated several pyrazole derivatives for their inhibitory potency against XOR. Compounds similar to this compound demonstrated IC50 values in the nanomolar range, indicating potent inhibition .
  • Anticancer Activity : Research has shown that derivatives of pyrazoles exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and pancreatic cancer (PANC-1). For instance, certain pyrazole compounds have been reported to inhibit cell proliferation and induce apoptosis through mechanisms involving mitochondrial pathways and caspase activation .
  • Anti-inflammatory Properties : Pyrazole derivatives have also been explored for their anti-inflammatory effects. In vitro studies indicated that some compounds exhibited significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators in inflammatory processes. The selectivity and potency of these compounds suggest potential therapeutic applications in treating inflammatory diseases .

Data Table: Biological Activities of this compound

Biological Activity IC50 Value Cell Line/Model Reference
Xanthine Oxidoreductase Inhibition5.7 nMIn vitro assays
CytotoxicityVariesMDA-MB-231
COX Inhibition0.01 - 5.40 μMVarious inflammatory models

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-5-oxo-4H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-7-3-4-9(5-8(7)2)14-11(15)10(6-13-14)12(16)17/h3-6,10H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRWRXHYUYNACA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(C=N2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,4-dimethylphenyl)-5-oxo-4H-pyrazole-4-carboxylic acid
Reactant of Route 2
1-(3,4-dimethylphenyl)-5-oxo-4H-pyrazole-4-carboxylic acid
Reactant of Route 3
1-(3,4-dimethylphenyl)-5-oxo-4H-pyrazole-4-carboxylic acid
Reactant of Route 4
1-(3,4-dimethylphenyl)-5-oxo-4H-pyrazole-4-carboxylic acid
Reactant of Route 5
1-(3,4-dimethylphenyl)-5-oxo-4H-pyrazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(3,4-dimethylphenyl)-5-oxo-4H-pyrazole-4-carboxylic acid

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